4-(2-Chloro-ethoxy)-benzoic acid methyl ester
Overview
Description
4-(2-Chloro-ethoxy)-benzoic acid methyl ester is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a 2-chloro-ethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-ethoxy)-benzoic acid methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 2-chloroethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-ethoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., acetonitrile) at room temperature.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at elevated temperatures (80-100°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzoic acid derivatives.
Ester Hydrolysis: Formation of 4-(2-Chloro-ethoxy)-benzoic acid.
Oxidation: Formation of 4-(2-Chloro-ethoxy)-benzaldehyde or 4-(2-Chloro-ethoxy)-benzoic acid.
Scientific Research Applications
4-(2-Chloro-ethoxy)-benzoic acid methyl ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-ethoxy)-benzoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the 2-chloro-ethoxy group enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-ethoxy)-benzoic acid methyl ester
- 4-(2-Fluoro-ethoxy)-benzoic acid methyl ester
- 4-(2-Methoxy-ethoxy)-benzoic acid methyl ester
Uniqueness
4-(2-Chloro-ethoxy)-benzoic acid methyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to its bromo, fluoro, and methoxy analogs, the chloro derivative exhibits different physicochemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications in research and industry.
Biological Activity
4-(2-Chloro-ethoxy)-benzoic acid methyl ester, with the CAS number 38567-00-9, is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloroethoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
- IUPAC Name : Methyl 4-(2-chloroethoxy)benzoate
The presence of the chloro group and the ethoxy moiety suggests that this compound may exhibit unique chemical reactivity and biological interactions compared to other benzoic acid derivatives.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several potential mechanisms and effects, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anti-inflammatory Effects : There is evidence suggesting that derivatives of benzoic acid can exhibit anti-inflammatory properties, which could be relevant for treating inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The findings indicated that this compound demonstrated significant inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications in treating bacterial infections.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
Anti-inflammatory Effects
In another study focused on anti-inflammatory activity, this compound was tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines. The results showed a dose-dependent decrease in cytokine levels, suggesting that this compound could modulate inflammatory responses effectively.
The proposed mechanism of action for this compound involves its interaction with specific biological targets:
- Receptor Binding : The ethoxy group may enhance binding affinity to certain receptors involved in inflammation and immune response.
- Enzyme Interaction : The chloro group may play a role in the inhibition of enzymes such as cyclooxygenase (COX), which are critical in the inflammatory pathway.
Properties
IUPAC Name |
methyl 4-(2-chloroethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSRGGYRIOZFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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